2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
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Overview
Description
2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[2-(4-HYDROXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound with a unique structure that includes an imidazolidinyl ring and phenylethyl and hydroxyphenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[2-(4-HYDROXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinyl ring. This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions. The phenylethyl and hydroxyphenylethyl groups are then introduced through substitution reactions, often using reagents such as phenylethyl bromide and hydroxyphenylethyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[2-(4-HYDROXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazolidinyl ring can be reduced under specific conditions.
Substitution: The phenylethyl and hydroxyphenylethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenated compounds for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[2-(4-HYDROXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[2-(4-HYDROXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE
- 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[2-(4-CHLOROPHENYL)ETHYL]ACETAMIDE
Uniqueness
2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-[2-(4-HYDROXYPHENYL)ETHYL]ACETAMIDE is unique due to the presence of both phenylethyl and hydroxyphenylethyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds .
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c25-17-8-6-16(7-9-17)10-12-22-19(26)14-18-20(27)24(21(28)23-18)13-11-15-4-2-1-3-5-15/h1-9,18,25H,10-14H2,(H,22,26)(H,23,28) |
InChI Key |
VORDMALNOBFBEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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